2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol

Description

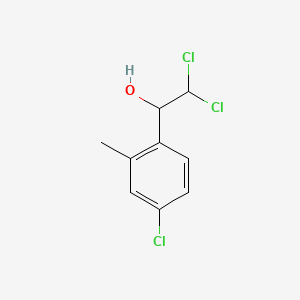

2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol is a chlorinated ethanol derivative with a substituted phenyl ring. The molecule features a dichloro-substituted ethanol backbone attached to a 4-chloro-2-methylphenyl group.

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-chloro-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H9Cl3O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

PQXJKVMMVUKMIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C(Cl)Cl)O |

Origin of Product |

United States |

Biological Activity

2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves chlorination reactions of precursor compounds. The process generally yields high purity and can be optimized for various applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies show that it has effective inhibitory action against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against specific pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The cytotoxic effects of this compound have been evaluated using various cell lines. Studies reveal that the compound induces cell death in cancerous cells through mechanisms involving reactive oxygen species (ROS) generation and apoptosis.

A study reported IC50 values for different cancer cell lines:

- MCF-7 (breast cancer) : 20.1 nM

- KB-V1 (oral cancer) : 14 nM

These values indicate potent cytotoxicity, suggesting that the compound may interfere with cellular processes such as tubulin polymerization and induce oxidative stress, leading to apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, showing promise as a therapeutic agent in treating infections caused by resistant pathogens.

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates, indicating its potential as an anticancer drug.

- Toxicological Assessments : Toxicological evaluations have shown that while the compound exhibits beneficial biological activities, it also presents risks at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- The target compound shares structural similarities with and but differs in the phenyl substitution pattern (4-chloro-2-methyl vs. 2-chloro or 2,4-dichloro).

- Fluorinated analogs (e.g., ) exhibit higher molecular weights and altered polarity due to fluorine’s electronegativity.

- Nitro-substituted derivatives (e.g., ) introduce strong electron-withdrawing effects, enhancing acidity of the hydroxyl group compared to chloro/methyl groups .

Physical Properties

- Solubility: Chlorinated ethanol derivatives are typically hydrophobic. For example, mitotane (a related compound) is insoluble in water but soluble in organic solvents like ethanol and hexane . This trend likely extends to the target compound.

- Melting Points: Substitution patterns influence crystallinity. For instance, 2,2-Dichloro-1-(4-methylphenyl)ethanone melts at 75–81°C , while nitro- or fluoro-substituted analogs may have higher melting points due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.